
N-Boc Gatifloxacin N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used as an intermediate in the synthesis of other chemical entities and is known for its role in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Gatifloxacin N-Oxide typically involves the protection of the amino group of Gatifloxacin with a Boc (tert-butoxycarbonyl) group, followed by oxidation. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc Gatifloxacin N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction back to Gatifloxacin or other derivatives.
Substitution: Replacement of functional groups to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Gatifloxacin, which can be used for further chemical modifications or as intermediates in drug synthesis .
Applications De Recherche Scientifique
N-Boc Gatifloxacin N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its role in the development of new antibiotics and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of N-Boc Gatifloxacin N-Oxide is primarily related to its parent compound, Gatifloxacin. Gatifloxacin exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, resulting in bactericidal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gatifloxacin: The parent compound, used as an antibiotic.
N-Desmethyl Gatifloxacin: A metabolite of Gatifloxacin.
Gatifloxacin N-Oxide: Another derivative of Gatifloxacin.
Uniqueness
N-Boc Gatifloxacin N-Oxide is unique due to its Boc-protected amino group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in medicinal chemistry.
Propriétés
Formule moléculaire |
C24H30FN3O7 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxidopiperazin-1-ium-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H30FN3O7/c1-13-12-28(33,9-8-26(13)23(32)35-24(2,3)4)19-17(25)10-15-18(21(19)34-5)27(14-6-7-14)11-16(20(15)29)22(30)31/h10-11,13-14H,6-9,12H2,1-5H3,(H,30,31) |
Clé InChI |
DLXQPHMNMSCWQK-UHFFFAOYSA-N |
SMILES canonique |
CC1C[N+](CCN1C(=O)OC(C)(C)C)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
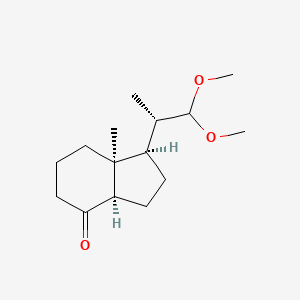

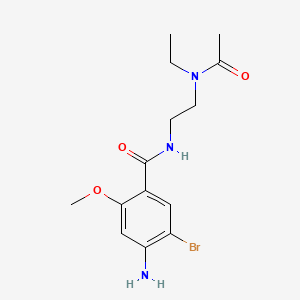
![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
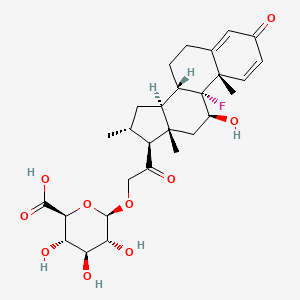
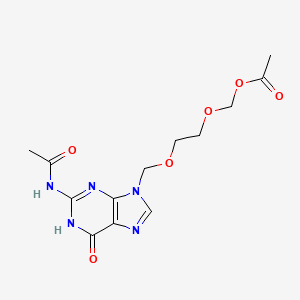
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
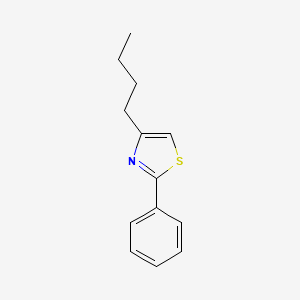
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

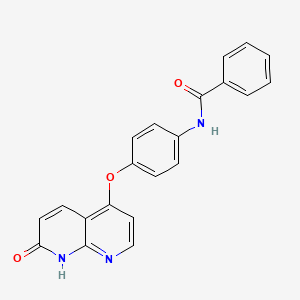
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)
